
Methyl ferulate
Overview
Description
Methyl ferulate (MF), the methyl ester of ferulic acid, is a phenolic compound widely distributed in plants, fungi, and cereal byproducts. Structurally, it consists of a ferulic acid backbone (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) esterified with a methyl group . It is biosynthesized via enzymatic methylation of ferulic acid, as observed in Aspergillus pseudodeflectus and tobacco roots . MF exhibits diverse bioactivities, including antioxidant, antibacterial, and antifungal properties, making it relevant in food preservation, pharmaceuticals, and agriculture. For instance, MF inhibits Phytophthora nicotianae (EC₅₀ = 67.51 µg/mL) and enriches beneficial Bacillus species in plant rhizospheres, enhancing disease resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
M118 is synthesized from unfractionated heparin through a series of chemical modifications that reduce its molecular weight while retaining its anticoagulant properties. The process involves controlled depolymerization, which ensures the retention of specific structural features necessary for its biological activity .
Industrial Production Methods
The industrial production of M118 involves the use of advanced biotechnological processes to ensure consistency and purity. The production process includes:
Depolymerization: Controlled chemical or enzymatic depolymerization of unfractionated heparin.
Purification: Multiple stages of purification to remove impurities and ensure uniformity.
Characterization: Rigorous analytical techniques to confirm the molecular weight distribution and anticoagulant activity.
Chemical Reactions Analysis
Types of Reactions
M118 undergoes various chemical reactions, including:
Oxidation: M118 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M118, potentially altering its anticoagulant properties.
Substitution: Substitution reactions can introduce new functional groups into the M118 molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered anticoagulant properties.
Reduction: Reduced forms of M118 with modified functional groups.
Substitution: Substituted derivatives with potentially enhanced biological activity.
Scientific Research Applications
Antioxidant Properties
Methyl ferulate has been extensively studied for its antioxidant capabilities. It exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's antioxidant activity has been quantified using the DPPH assay, yielding an IC50 value of approximately 73.21 µM . This property makes this compound a valuable additive in food products to enhance shelf life and nutritional quality by inhibiting lipid oxidation.
Antibacterial Activity
Recent studies have demonstrated that this compound possesses strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound against these bacteria was found to be 0.31 mg/mL . Its efficacy as a natural antibacterial agent positions it as a promising candidate for use in food preservation and as an alternative to synthetic preservatives.
Food Preservation
Due to its antioxidant and antibacterial properties, this compound is being explored as a natural preservative in the food industry. Research indicates that incorporating this compound into food packaging materials can significantly reduce microbial growth and lipid oxidation, thus extending the shelf life of perishable products . For example, studies involving zein fiber membranes infused with this compound showed reduced thiobarbituric acid (TBA) values, indicating lower levels of fat oxidation compared to control groups .
Therapeutic Potential
This compound has shown promise in medical applications due to its anti-inflammatory and neuroprotective effects. In vitro studies have indicated that this compound can modulate inflammatory responses in neural cells, suggesting its potential use in treating conditions associated with neuroinflammation . Furthermore, molecular docking studies indicate that this compound may interact with proteins involved in sickle cell disease, potentially offering a novel approach to managing this condition .
Agricultural Applications
In agriculture, this compound is being investigated for its role in enhancing plant growth and resistance to pathogens. Its application as a natural biostimulant could improve crop yields and reduce reliance on chemical fertilizers and pesticides. Studies have shown that this compound can enhance nutrient uptake and promote beneficial microbial activity in the soil .
Data Summary Table
Mechanism of Action
M118 exerts its anticoagulant effects by enhancing the inhibition of factor Xa and thrombin (factor IIa) through its interaction with antithrombin. The binding of M118 to antithrombin induces a conformational change that increases the inhibitory activity of antithrombin against these coagulation factors. This mechanism is similar to that of unfractionated heparin but with improved pharmacokinetic properties due to its low molecular weight .
Comparison with Similar Compounds
Methyl ferulate belongs to the hydroxycinnamic acid ester family, which includes ethyl ferulate, methyl caffeate, methyl p-coumarate, and methyl sinapinate. Below is a detailed comparison based on enzymatic activity, physicochemical properties, and biological roles.
Enzymatic Hydrolysis by Feruloyl Esterases (FAEs)
FAEs are critical for releasing ferulic acid from esters. Studies on Streptomyces and Lactobacillus FAEs reveal substrate-specific preferences:
- Key Findings :
- rR18 showed the highest activity for this compound (26.3 mU/mg), while the chimeric rTH2-18PG exhibited enhanced activity for both this compound (42.9 mU/mg) and methyl sinapinate (39.8 mU/mg) .
- This compound’s Km (4.13 mM) with rTH2-18PG indicates lower enzyme affinity compared to methyl sinapinate (Km = 2.77 mM) .
- Ethyl ferulate is less efficiently hydrolyzed by some FAEs (e.g., 68% relative activity for CaeA) compared to this compound .
Antioxidant and Antimicrobial Activity
MF outperforms other esters in antioxidant assays and microbial inhibition:
- Key Findings :
Physicochemical Properties
Lipophilicity (log P) influences bioavailability and applications:
Compound | log P (Octanol/Water) | Reference |
---|---|---|
Ferulic acid | 1.86 | |
This compound | 2.60 | |
Ethyl ferulate | 2.94 | |
Dodecyl ferulate | 6.97 |
- Key Findings :
- This compound’s log P (2.60) balances solubility and membrane permeability, making it more bioavailable than ferulic acid but less than ethyl ferulate .
Biological Activity
Methyl ferulate (MF) is an alkyl ester of ferulic acid, a naturally occurring phenolic compound found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Several studies have demonstrated its efficacy in scavenging free radicals.
- DPPH Radical Scavenging : In a study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, this compound showed an IC50 value of 73.213 ± 11.20 µM, indicating strong radical scavenging activity compared to ascorbic acid (IC50 = 60.299 ± 4.769 µM) .
- Mechanism of Action : The antioxidant activity is attributed to the ability of this compound to donate hydrogen atoms and stabilize free radicals, which prevents cellular damage .
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various bacterial strains, highlighting its potential as a natural preservative in food and pharmaceutical applications.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Bacillus subtilis and Staphylococcus aureus were determined to be 0.31 mg/mL, showcasing its effectiveness as an antibacterial agent .
- Application in Food Preservation : Due to its low toxicity and strong antibacterial properties, this compound is being explored as a food additive to enhance shelf life and safety .
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects, which are particularly relevant in the context of neurodegenerative diseases.
- In Vitro Studies : Research involving PC12 cells (a model for neuronal differentiation) showed that this compound reduced the production of TNF-α in response to neuroinflammatory stimuli, suggesting its potential role in managing neuroinflammation .
Case Study 1: Microencapsulation for Enhanced Delivery
A study focused on the microencapsulation of this compound using solid lipid microparticles (SLMs) demonstrated that encapsulation improved the stability and bioavailability of MF. The study found that the prodrug behavior of this compound allowed for sustained release and enhanced therapeutic efficacy in physiological fluids .
Case Study 2: Fermentation Processes
Research on the fermentation of agricultural waste by Aspergillus pseudodeflectus revealed that this compound could be produced efficiently under optimized conditions. The fermented products exhibited significant antioxidant and antibacterial activities, emphasizing the potential for utilizing agro-industrial by-products for bioactive compound production .
Comparative Analysis of Biological Activities
Activity | This compound | Ascorbic Acid | Ferulic Acid |
---|---|---|---|
Antioxidant IC50 (µM) | 73.213 ± 11.20 | 60.299 ± 4.769 | Not specified |
MIC against B. subtilis | 0.31 mg/mL | Not applicable | Not applicable |
Anti-inflammatory effect | Yes | Not specified | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for methyl ferulate using acid-catalyzed esterification?
this compound can be synthesized via acid-catalyzed esterification of ferulic acid and methanol. An orthogonal experiment determined optimal conditions: a 1:8 molar ratio of ferulic acid to methanol, 6% concentrated sulfuric acid (relative to ferulic acid mass), and a 12-hour reaction time, achieving >90% conversion . This method prioritizes cost-effectiveness and scalability for laboratory synthesis.
Q. How can this compound’s antioxidant efficacy be quantified in lipid-rich matrices?
In fish oil-enriched milk, this compound’s antioxidant activity is assessed by tracking lipid oxidation markers (e.g., 1-penten-3-one, 2,4-heptadienal) via gas chromatography. Triplicate measurements (n=3) with standard deviations ensure statistical robustness. This compound (C1) outperforms ferulic acid (C0) in reducing carbonyl content, attributed to its improved lipid-phase partitioning .
Q. What enzymatic assays are used to evaluate this compound’s substrate specificity?
Fungal tannases (e.g., AoTan1) and feruloyl esterases (e.g., AnFae1) are tested for activity on this compound. Equimolar enzyme dosages and spectrophotometric assays (U/μM) reveal AoTan1’s exceptional activity (870 U/μM), surpassing benchmark esterases. Substrate specificity varies: arabinosyl-conjugated ferulates show divergent enzymatic cleavage compared to methyl esters, suggesting active-site orientation influences activity .
Advanced Research Questions
Q. How does this compound interact with human serum albumin (HSA) at the molecular level?
Saturation transfer difference NMR (STD-NMR) and computational simulations demonstrate this compound binds HSA’s site II with moderate affinity (Ka = 1.298×10³ M⁻¹). Binding epitope mapping identifies the aromatic ring as critical, while circular dichroism confirms no structural perturbation to HSA. This interaction informs its pharmacokinetics and potential drug-delivery applications .
Q. What experimental strategies resolve contradictions in this compound’s antioxidative data across studies?
Discrepancies in oxidation inhibition (e.g., α-tocopherol retention vs. carbonyl reduction) arise from matrix-specific partitioning. This compound’s short alkyl chain concentrates at lipid-water interfaces (Figure 9), enhancing interfacial antioxidant effects. Comparative studies should standardize matrices (e.g., emulsion vs. bulk oil) and quantify phase-specific localization via HPLC or fluorescence microscopy .
Q. How does this compound inhibit Alternaria toxin (AT) biosynthesis in Alternaria alternata?
Metabolomic-transcriptomic integration reveals this compound downregulates polyketide synthase genes (PksJ, PksH) critical for alternariol (AOH) synthesis. Volatile organic compounds (VOCs) correlated with AT accumulation are identified via regression analysis. Mechanistic studies combine RNA-seq, pathway enrichment, and in vitro enzyme assays to validate metabolic bottlenecks (e.g., acetyl-CoA diversion) .
Q. Methodological Guidance
Q. What frameworks guide hypothesis-driven research on this compound’s bioactivity?
- PICOT : Define Population (e.g., fungal strains), Intervention (this compound dosage), Comparison (untreated controls), Outcome (toxin reduction), and Timeframe (e.g., 13-day storage) .
- FINER : Ensure questions are Feasible (in vitro models first), Interesting (novel mechanisms), Novel (understudied in AT inhibition), Ethical (cell-line use), and Relevant (food safety applications) .
Q. How should researchers address this compound’s variable enzyme kinetics in publications?
- Tables : Report mean ± SD (n=3), ANOVA/Tukey’s post hoc (p<0.05) for activity comparisons .
- Figures : Use schematic models (e.g., Figure 9) to illustrate phase partitioning and enzyme-substrate docking .
- Supplementary Data : Include raw kinetics datasets and molecular dynamics simulation parameters .
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-76-6, 2309-07-1 | |
Record name | Methyl (E)-ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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